molecular formula C15H11Br2N3 B2542871 1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine CAS No. 618098-21-8

1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine

Cat. No.: B2542871
CAS No.: 618098-21-8
M. Wt: 393.082
InChI Key: PJGRZPFSQWYJRU-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of two bromophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of bromophenyl groups. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of phenyl-substituted pyrazoles.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenyl groups enhance its binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol
  • 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol

Uniqueness

1,3-Bis(4-bromophenyl)-1h-pyrazol-5-amine is unique due to the presence of the amine group at the 5-position of the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents or functional groups .

Properties

IUPAC Name

2,5-bis(4-bromophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2N3/c16-11-3-1-10(2-4-11)14-9-15(18)20(19-14)13-7-5-12(17)6-8-13/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGRZPFSQWYJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-21-8
Record name 1,3-BIS(4-BROMOPHENYL)-1H-PYRAZOL-5-YLAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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